molecular formula C15H14N2S B2912016 N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine CAS No. 852399-77-0

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine

Cat. No. B2912016
CAS RN: 852399-77-0
M. Wt: 254.35
InChI Key: HCBWBVOOFBDHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine, also known as DMBA, is a chemical compound that has been extensively studied for its potential use in scientific research. DMBA belongs to the benzothiazole family of compounds and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine is not fully understood, but it is believed to act as a protein kinase inhibitor. N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has been found to inhibit the activity of various protein kinases, including protein kinase C and protein kinase A. N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has also been found to inhibit the activity of phosphodiesterase, an enzyme that plays a key role in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has also been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines. N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has also been found to have antioxidant properties and has been shown to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect protein kinase activity and metal ions with high sensitivity and specificity. N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine is also a potential therapeutic agent for the treatment of various diseases. However, N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has some limitations. It is a toxic compound that requires careful handling and appropriate safety precautions. N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine can also interact with other compounds and proteins, which can affect the accuracy of the results obtained from lab experiments.

Future Directions

There are several future directions for further research on N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine. One area of research is the development of biosensors for the detection of various analytes using N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine as a fluorescent probe. Another area of research is the investigation of the potential therapeutic applications of N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine for the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine and its effects on intracellular signaling pathways. Overall, N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has the potential to be a valuable tool for scientific research and a potential therapeutic agent for the treatment of various diseases.

Synthesis Methods

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with 2-mercaptobenzothiazole in the presence of a catalyst. Other methods include the reaction of 3,4-dimethylphenyl isothiocyanate with 2-aminobenzothiazole or the reaction of 3,4-dimethylphenylamine with 2-chlorobenzothiazole. The synthesis of N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine requires careful handling of the reagents and appropriate safety precautions to ensure the purity and safety of the final product.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a fluorescent probe for the detection of protein kinase activity, a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of various diseases. N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine has also been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-10-7-8-12(9-11(10)2)16-15-17-13-5-3-4-6-14(13)18-15/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBWBVOOFBDHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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